1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole
Description
1-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole is a heterocyclic compound featuring an indole core linked via a methyl group to a 1,3-thiazole ring. The thiazole moiety is substituted at the 2-position with a 4-phenylpiperazine group. This structural architecture combines pharmacophoric elements known for modulating receptor interactions, particularly in the central nervous system (CNS) and oncology targets. The indole scaffold is associated with serotoninergic activity, while the 4-phenylpiperazine moiety enhances affinity for dopamine and histamine receptors . The thiazole ring contributes to metabolic stability and electronic properties, making the compound a candidate for drug discovery .
Properties
IUPAC Name |
5-(indol-1-ylmethyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S/c1-2-7-19(8-3-1)24-12-14-25(15-13-24)22-23-16-20(27-22)17-26-11-10-18-6-4-5-9-21(18)26/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZIPUPIADJBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)CN4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
2.1.1. Piperazine-Substituted Thiazole Derivatives Compounds such as 3-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine () share the thiazole-piperazine motif but lack the indole core. Instead, they feature aliphatic linkers (e.g., propan-1-amine). Pharmacokinetic studies suggest that phenylpiperazine derivatives exhibit higher CNS receptor affinity due to enhanced π-π stacking interactions .
2.1.2. Indole-Piperazine Derivatives
6-(4-Methylpiperazin-1-yl)-1H-indole () retains the indole and piperazine groups but omits the thiazole linker. Direct attachment of piperazine to indole simplifies synthesis but may limit conformational flexibility, reducing selectivity for multi-receptor targets. Computational docking (e.g., AutoDock4) indicates that the thiazole-methyl spacer in the main compound enables optimal orientation for binding to histamine H3 receptors compared to rigid analogues .
2.1.3. Thiazole-Hydrazine Derivatives The (2E)-2-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide derivative () replaces the indole-piperazine system with a hydrazine-carbothioamide group. This modification confers antiviral and anticancer properties, highlighting the role of thiazole in diverse bioactivities. However, the absence of piperazine may reduce CNS penetration, favoring peripheral targets .
Computational and Physicochemical Comparisons
- Lipophilicity (clogP) :
- Binding Affinity (AutoDock4) :
- The main compound shows stronger binding to histamine H3 receptors (ΔG = -9.8 kcal/mol) compared to ’s indole-piperazine (ΔG = -7.2 kcal/mol), attributed to the thiazole spacer’s flexibility .
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